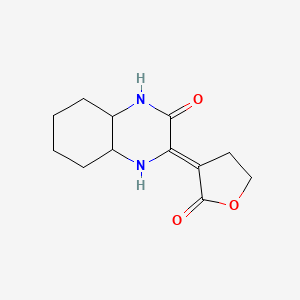
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is a complex organic compound with a unique structure that includes both a quinoxaline and an oxolanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the oxolanone moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-3-(2-oxooxolan-3-ylidene)methylcyclopropane-1-carboxylate
- (3Z)-3-{[(10-{[(3Z)-2-oxooxolan-3-ylidene]methoxy}decyl)oxy]methylidene}oxolan-2-one
Uniqueness
Compared to similar compounds, (3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one stands out due to its unique combination of a quinoxaline and an oxolanone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
53959-48-1 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(3Z)-3-(2-oxooxolan-3-ylidene)-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one |
InChI |
InChI=1S/C12H16N2O3/c15-11-10(7-5-6-17-12(7)16)13-8-3-1-2-4-9(8)14-11/h8-9,13H,1-6H2,(H,14,15)/b10-7- |
Clé InChI |
CVVQPPYXNNAAKX-YFHOEESVSA-N |
SMILES isomérique |
C1CCC2C(C1)N/C(=C\3/CCOC3=O)/C(=O)N2 |
SMILES canonique |
C1CCC2C(C1)NC(=C3CCOC3=O)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



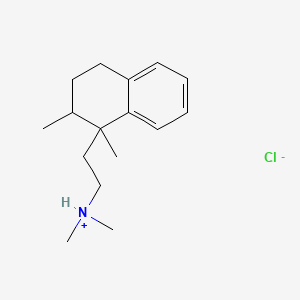
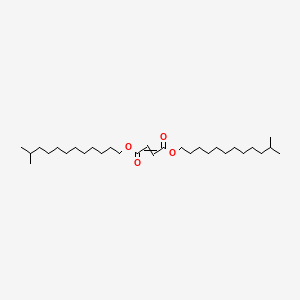
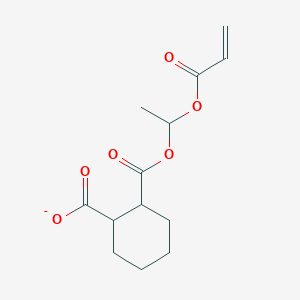
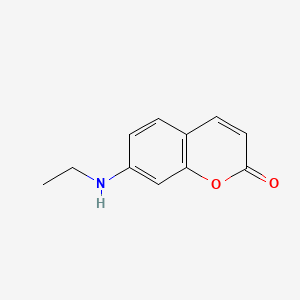

![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)

![[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
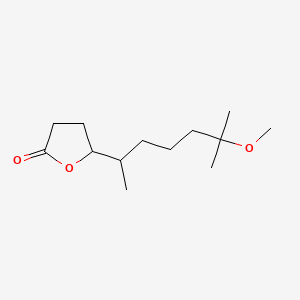
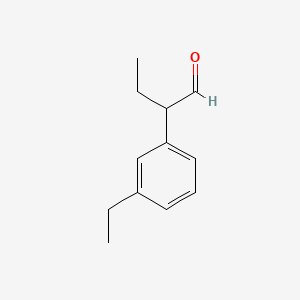
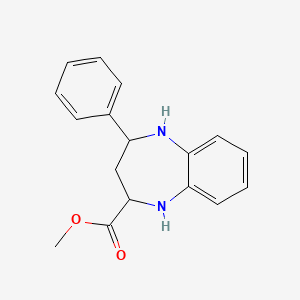
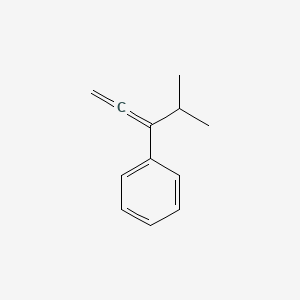
![Benzene, 1-[2-(2-chloroethoxy)ethoxy]-4-(1,1,3,3-tetramethylbutyl)-](/img/structure/B13766742.png)
